1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-

Description

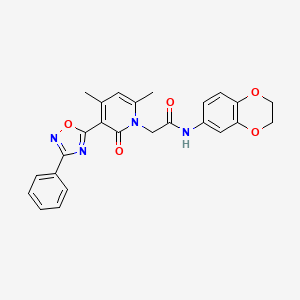

The compound 1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridineacetamide core fused with a 1,4-benzodioxin moiety and substituted with methyl groups and a 3-phenyl-1,2,4-oxadiazole ring. The synthesis of such compounds typically involves coupling reactions between acetic acid derivatives and substituted heterocycles under basic conditions (e.g., caesium carbonate in DMF), as demonstrated in analogous syntheses . Characterization relies on spectroscopic methods (1H NMR, IR, mass spectrometry) and, where applicable, X-ray crystallography .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O5/c1-15-12-16(2)29(14-21(30)26-18-8-9-19-20(13-18)33-11-10-32-19)25(31)22(15)24-27-23(28-34-24)17-6-4-3-5-7-17/h3-9,12-13H,10-11,14H2,1-2H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQWWSXHHDWUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC(=NO4)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107191 | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040682-31-2 | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040682-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1(2H)-pyridineacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the compound, while reduction could produce more hydrogenated forms.

Scientific Research Applications

1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Heterocyclic Cores

Compound A shares structural motifs with several derivatives documented in the literature:

Key Observations :

- Bioactivity : Compounds with sulfanyl or triazole substituents (e.g., ) often exhibit antiproliferative effects, suggesting that Compound A ’s oxadiazole group may similarly influence cellular pathways. However, the phenyl-oxadiazole moiety in Compound A could enhance metabolic stability compared to sulfanyl derivatives due to reduced susceptibility to enzymatic cleavage .

- Synthetic Yields : Analogous reactions using caesium carbonate in DMF yield products in "better yields" (e.g., 65–80% for benzoxazine derivatives ), implying that Compound A ’s synthesis may follow similar efficiency trends.

- Hydrogen Bonding: The benzodioxin and acetamide groups in Compound A likely participate in hydrogen bonding, akin to patterns observed in pyrazolone derivatives (e.g., O-H···O and C-H···O interactions in crystal structures ). This could enhance solubility or crystallinity relative to non-polar analogs.

Pharmacological and Physicochemical Profiles

- Neuroactive Potential: Pyridineacetamide derivatives, such as those targeting peripheral benzodiazepine receptors, modulate neuroactive steroid synthesis . Compound A’s pyridineacetamide core may confer similar neurological activity, though its oxadiazole substituent could alter receptor affinity compared to imidazo[1,2-a]pyridine analogs .

- Molecular Weight and Lipophilicity : With an estimated molecular mass >450 g/mol (based on ), Compound A may face challenges in blood-brain barrier penetration, unlike smaller derivatives (e.g., hydroxyacetamides in ).

Biological Activity

1(2H)-Pyridineacetamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)- is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure incorporates multiple functional groups that may influence its interactions within biological systems.

Chemical Structure and Properties

The compound features a multi-ring structure that includes elements from pyridine and benzoxazine classes. The presence of a trifluoromethyl group is notable for its electron-withdrawing properties, which can enhance biological activity by affecting the compound's reactivity and binding affinity to biological targets.

Biological Activity Overview

The specific biological activity of this compound remains under investigation. However, related compounds in the pyridine and benzoxazine families have demonstrated a variety of biological effects, including:

- Anticancer Activity : Some derivatives have shown promising results against various cancer cell lines.

- Neurological Effects : Similar compounds have been studied for their interactions with central and peripheral benzodiazepine receptors.

Anticancer Activity

A study evaluated the anticancer activity of structurally similar compounds using the National Cancer Institute's 60-cell line screening protocol. The results indicated varying degrees of growth inhibition across different cancer types. For instance:

| Compound | Mean Growth (%) | Most Sensitive Cell Line(s) |

|---|---|---|

| 1(2H)-Pyridineacetamide | 104.68 | RPMI-8226 (92.48%), CCRF-CEM (92.77%) |

This table summarizes the performance of the compound in inhibiting cancer cell growth. The mean growth percentage suggests limited efficacy but highlights potential areas for further exploration in structural optimization.

Interaction Studies

Further studies are necessary to elucidate how 1(2H)-Pyridineacetamide interacts with specific biological targets. Preliminary computational models indicate that modifications to its structure could enhance binding affinity to relevant receptors.

Synthesis Methods

The synthesis of this compound can be approached through various methods that facilitate the formation of its complex structure. Understanding these synthetic pathways is crucial for developing derivatives with improved biological activities.

Q & A

Q. Methodology :

Synthesize derivatives via parallel synthesis.

Screen against target panels (e.g., kinase inhibitors).

Use PCA to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.